1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isopropyl and prop-2-yn-1-yl groups attached to the pyrazole ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of a pyrazole derivative with isopropyl and prop-2-yn-1-yl substituents. One common method involves the use of ultrasonic-assisted synthesis, which can enhance reaction rates and yields. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Triazole derivatives: Compounds with a triazole ring, which is structurally related to pyrazole.
Imidazole derivatives: Compounds with an imidazole ring, another nitrogen-containing heterocycle.
Uniqueness
1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of isopropyl and prop-2-yn-1-yl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-propan-2-yl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c1-4-6-11-10(14)9-5-7-13(12-9)8(2)3/h1,5,7-8H,6H2,2-3H3,(H,11,14) |
InChI Key |
FKORMYPSEIQFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NCC#C |
Origin of Product |
United States |
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